molecular formula C14H20BFO4 B6304431 2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester CAS No. 2121512-21-6

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester

Cat. No.: B6304431
CAS No.: 2121512-21-6
M. Wt: 282.12 g/mol
InChI Key: RTHLFDVSFZWBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(4-fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 282.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(18-6)11(9)17-5/h7-8H,1-6H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They have been used in Suzuki–Miyaura coupling reactions , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical and Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . and is shipped at room temperature .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for creating carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been reported in the literature . This process involves the removal of the boron moiety from the boronic ester, which can be a challenging task due to the increased stability of boronic esters .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it is being used in. For instance, in the context of Suzuki-Miyaura coupling reactions, the compound can contribute to the formation of carbon-carbon bonds . Additionally, the protodeboronation process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction it is being used in. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester. For instance, the pH level can strongly influence the rate of the reaction . The compound’s reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

2-(4-fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(18-6)11(9)17-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHLFDVSFZWBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.